Cas no 850080-89-6 (Fmoc-Lys(Boc)-OH(13C6,15N2))

Fmoc-Lys(Boc)-OH(13C6,15N2) structure
Fmoc-Lys(Boc)-OH(13C6,15N2) structure
商品名:Fmoc-Lys(Boc)-OH(13C6,15N2)
CAS番号:850080-89-6
MF:
メガワット:
CID:2851850

Fmoc-Lys(Boc)-OH(13C6,15N2) 化学的及び物理的性質

名前と識別子

    • L-Lysine-13C6.15N2, α-N-Fmoc, ε-N-t-Boc
    • [U-13C6,U-15N2]-Fmoc-Lys(Boc)-OH
    • L-Lysine-13C6,15N2 (Boc), N-Fmoc
    • Fmoc-L-Lys (Boc)-OH-13C6,15N2
    • Fmoc-Lys(Boc)-OH(13C6,15N2)

Fmoc-Lys(Boc)-OH(13C6,15N2) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F622794-10mg
Fmoc-Lys(Boc)-OH(13C6,15N2)
850080-89-6
10mg
$781.00 2023-05-18
TRC
F622794-5mg
Fmoc-Lys(Boc)-OH(13C6,15N2)
850080-89-6
5mg
$471.00 2023-05-18
TRC
F622794-1mg
Fmoc-Lys(Boc)-OH(13C6,15N2)
850080-89-6
1mg
$115.00 2023-05-18
MedChemExpress
HY-79128S1-100mg
Fmoc-L-Lys (Boc)-OH-
850080-89-6
100mg
¥18000 2024-05-22
Ambeed
A1269715-100mg
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine-13C6-15N2
850080-89-6 98% 98%atom%13C,98%atom%15N
100mg
$2250.0 2025-03-04

Fmoc-Lys(Boc)-OH(13C6,15N2) 関連文献

Fmoc-Lys(Boc)-OH(13C6,15N2)に関する追加情報

Comprehensive Guide to Fmoc-Lys(Boc)-OH(13C6,15N2) (CAS No. 850080-89-6): Applications, Synthesis, and Isotope Labeling

In the rapidly evolving field of peptide synthesis and isotopic labeling, Fmoc-Lys(Boc)-OH(13C6,15N2) (CAS No. 850080-89-6) has emerged as a critical building block for researchers. This stable isotope-labeled amino acid derivative is widely used in proteomics, metabolic studies, and NMR spectroscopy. The incorporation of 13C6 and 15N2 isotopes enables precise tracking and quantification in complex biological systems, making it invaluable for cutting-edge research.

The growing demand for isotope-labeled compounds in pharmaceutical research has positioned Fmoc-Lys(Boc)-OH(13C6,15N2) as a sought-after reagent. Its unique properties address key challenges in drug discovery and biomarker identification, particularly in the era of personalized medicine. Researchers frequently search for information about its synthesis protocol, purification methods, and storage conditions, reflecting the compound's importance in modern laboratories.

Structural features of Fmoc-Lys(Boc)-OH(13C6,15N2) include dual protection with Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups, providing orthogonal protection strategies for solid-phase peptide synthesis. The 13C6 labeling at all carbon positions and 15N2 labeling at both nitrogen atoms offer exceptional isotopic enrichment (>98%), crucial for mass spectrometry-based quantification. These characteristics make it particularly valuable for quantitative proteomics and kinetic studies.

Recent advancements in peptide-based therapeutics have increased interest in this compound, as evidenced by rising search trends for "isotope-labeled amino acids for drug development" and "stable isotopes in peptide quantification." The pharmaceutical industry's shift toward targeted therapies and precision medicine has further amplified its relevance, with applications extending to PET tracer development and metabolic flux analysis.

Quality control aspects of Fmoc-Lys(Boc)-OH(13C6,15N2) are frequently queried by researchers. Proper characterization requires HPLC analysis, mass spectrometry verification, and NMR confirmation of isotopic enrichment. The compound's stability under various conditions is another common search topic, particularly regarding its performance in automated peptide synthesizers and compatibility with different coupling reagents.

In the context of green chemistry initiatives, researchers are increasingly interested in sustainable production methods for isotope-labeled building blocks. The synthesis of Fmoc-Lys(Boc)-OH(13C6,15N2) presents unique challenges in atom economy and solvent selection, topics that generate significant discussion in scientific forums and search queries.

The compound's role in structural biology applications continues to expand, particularly in protein-protein interaction studies and membrane protein research. Search trends show growing interest in its use with cryo-EM techniques and cross-linking mass spectrometry, reflecting the interdisciplinary nature of modern biological research.

Storage and handling considerations for Fmoc-Lys(Boc)-OH(13C6,15N2) remain important discussion points. Proper storage at -20°C in anhydrous conditions and protection from light are frequently searched topics, along with questions about shelf life extension and freeze-thaw stability.

As the field of peptidomimetics advances, the demand for specialized building blocks like Fmoc-Lys(Boc)-OH(13C6,15N2) continues to grow. Its applications in developing peptide-based vaccines and therapeutic peptides have become particularly relevant in post-pandemic research environments, as evidenced by recent publication trends and search analytics.

The cost-effectiveness of isotope-labeled compounds remains a significant consideration for many laboratories. Researchers often compare synthesis costs versus commercial availability for Fmoc-Lys(Boc)-OH(13C6,15N2), making pricing and bulk purchase options important factors in procurement decisions.

Future perspectives for Fmoc-Lys(Boc)-OH(13C6,15N2) include potential applications in cell-penetrating peptides and drug delivery systems, areas showing exponential growth in scientific literature. The compound's versatility ensures its continued importance as researchers develop more sophisticated tools for biological imaging and systems biology studies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:850080-89-6)Fmoc-Lys(Boc)-OH(13C6,15N2)
A1241683
清らかである:99%
はかる:100mg
価格 ($):2025